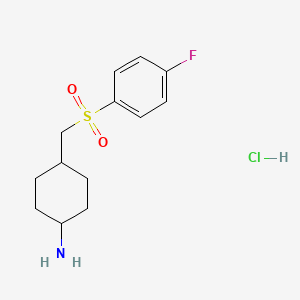
(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of a cyclohexanamine core, substituted with a fluorophenylsulfonyl group, making it a valuable candidate for research in medicinal chemistry and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexanone with a sulfonyl chloride derivative in the presence of a base to form the sulfonylated intermediate. This intermediate is then subjected to reductive amination with an appropriate amine, followed by hydrochloride salt formation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for research and application.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenylsulfonyl group is known to enhance binding affinity and specificity, allowing the compound to modulate biological pathways effectively. This can result in the inhibition or activation of target proteins, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group but differs in its core structure, which is a piperazine ring.
Methylammonium lead halide: Although structurally different, this compound also contains halide and amine groups, making it relevant for comparison in terms of reactivity and applications.
Uniqueness
(1r,4r)-4-(((4-Fluorophenyl)sulfonyl)methyl)cyclohexanamine hydrochloride is unique due to its specific combination of a cyclohexanamine core with a fluorophenylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for targeted research and application.
Properties
Molecular Formula |
C13H19ClFNO2S |
|---|---|
Molecular Weight |
307.81 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)sulfonylmethyl]cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H18FNO2S.ClH/c14-11-3-7-13(8-4-11)18(16,17)9-10-1-5-12(15)6-2-10;/h3-4,7-8,10,12H,1-2,5-6,9,15H2;1H |
InChI Key |
MDPMKSFCJSDKCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CS(=O)(=O)C2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















